molecular formula C12H11ClN2O2 B6324449 Ethyl 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 1359657-05-8

Ethyl 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B6324449
CAS RN: 1359657-05-8
M. Wt: 250.68 g/mol
InChI Key: DSMSAMNJBITPKG-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound. It belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for Ethyl 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylate are not available, there are general methods for synthesizing pyrazole compounds . For instance, one method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .

Scientific Research Applications

Organic Synthesis: Suzuki–Miyaura Coupling

Ethyl 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylate: is a valuable reagent in organic synthesis, particularly in the Suzuki–Miyaura coupling process. This cross-coupling reaction is widely applied in the formation of carbon-carbon bonds, utilizing palladium catalysis under mild conditions . The compound’s stability and functional group tolerance make it an ideal candidate for creating complex organic molecules.

Medicinal Chemistry: Drug Development

The pyrazole moiety present in this compound is a common feature in many pharmaceuticals. Its structural significance is due to the pyrazole ring’s ability to mimic the peptide bond, making it a useful scaffold in drug design. Researchers leverage this compound in the synthesis of various biologically active molecules, potentially leading to new treatments for diseases .

Neurobiology: Neurotoxicity Assessment

Studies have shown that pyrazoline derivatives can affect acetylcholinesterase activity, which is crucial for nerve impulse transmission. This compound can be used to assess neurotoxicity and understand the behavioral effects of chemical exposure on aquatic life .

Future Directions

The future directions in the research and development of pyrazole compounds could involve exploring their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Further studies could also focus on developing new synthesis methods and understanding their mechanisms of action .

properties

IUPAC Name

ethyl 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-7-14-15-11(10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMSAMNJBITPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-3-(3-chlorophenyl)pyrazole-4-carboxylate

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